molecular formula C17H23N3O2S B5536916 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

Cat. No.: B5536916
M. Wt: 333.5 g/mol
InChI Key: AFFRFEKFVFFMTM-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrole Moiety: The final step involves the alkylation of the piperazine nitrogen with a pyrrole derivative, such as 1-methyl-2-bromomethylpyrrole, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl and pyrrole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the sulfonyl and pyrrole groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the pyrrole moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methylphenyl)sulfonyl]-4-[(1H-pyrrol-2-yl)methyl]piperazine: Lacks the methyl group on the pyrrole ring.

    1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]morpholine: Contains a morpholine ring instead of a piperazine ring.

    1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-indol-2-yl)methyl]piperazine: Contains an indole moiety instead of a pyrrole moiety.

Uniqueness

1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is unique due to the specific combination of the sulfonyl group, piperazine ring, and methyl-substituted pyrrole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-15-5-7-17(8-6-15)23(21,22)20-12-10-19(11-13-20)14-16-4-3-9-18(16)2/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFRFEKFVFFMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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